rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a triazole ring, a cyclohexyl group, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click chemistry reaction between an azide and an alkyne.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a stereoselective reaction to ensure the correct configuration.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced using a Boc anhydride in the presence of a base to protect the amine functionality.
Industrial Production Methods
Industrial production methods for this compound would likely involve flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection yields the free amine, which can then participate in further reactions .
Scientific Research Applications
rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing the compound to participate in selective reactions. The triazole ring can interact with various biological targets, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
1-[(1S,2R)-2-amino-cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive.
1-[(1S,2R)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Uniqueness
The presence of the Boc group in rac-1-[(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclohexyl]-1H-1,2,3-triazole-4-carboxylic acid provides unique reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[(1S,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]triazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4/c1-14(2,3)22-13(21)15-9-6-4-5-7-11(9)18-8-10(12(19)20)16-17-18/h8-9,11H,4-7H2,1-3H3,(H,15,21)(H,19,20)/t9-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPFZZQDYJCBLX-KOLCDFICSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1N2C=C(N=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.